An In-depth Technical Guide to the Physicochemical Characteristics of N-(2-Acetamido)iminodiacetic Acid (CAS 1075-98-5)
An In-depth Technical Guide to the Physicochemical Characteristics of N-(2-Acetamido)iminodiacetic Acid (CAS 1075-98-5)
This guide provides a comprehensive overview of the core physicochemical characteristics of N-(2-Acetamido)iminodiacetic acid (CAS 1075-98-5), a crucial zwitterionic buffer and chelating agent widely utilized in biochemical, pharmaceutical, and life sciences research. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of its properties but also insights into the experimental methodologies for their determination, thereby ensuring scientific integrity and reproducibility.
Chemical Identity and Structure
N-(2-Acetamido)iminodiacetic acid, commonly known by its acronym ADA, is a synthetic organic compound.[1][2][3] Its structure features a central nitrogen atom bonded to an acetamido group and two carboxymethyl groups, rendering it a dicarboxylic acid and a tricarboxylic acid amide.[1][3] This unique structure is fundamental to its function as both a biological buffer and a metal ion chelator.[3][4]
The molecular identity of ADA is established by the following identifiers:
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IUPAC Name: 2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetic acid[1]
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CAS Number: 26239-55-4[2]
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Molecular Formula: C₆H₁₀N₂O₅[1]
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Molecular Weight: 190.15 g/mol [1]
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Canonical SMILES: C(C(=O)N)N(CC(=O)O)CC(=O)O[1]
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InChIKey: QZTKDVCDBIDYMD-UHFFFAOYSA-N[1]
A variety of synonyms are used in literature and commercial sources, including N-(Carbamoylmethyl)iminodiacetic acid and Glycine, N-(2-amino-2-oxoethyl)-N-(carboxymethyl)-.[1][5]
Core Physicochemical Properties
The utility of ADA in various scientific applications is dictated by its distinct physicochemical properties. These have been determined through a range of experimental techniques, and the key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Physical Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 219 °C (with decomposition) | [3][6] |
| pKa | 6.6 at 20-25 °C | [1][2][3] |
| Water Solubility | Soluble | [5] |
| Solubility in 1 M NaOH | 0.05 M at 20 °C (clear, colorless solution) | [3] |
| Density (rough estimate) | 1.4957 g/cm³ | [3] |
| Vapor Pressure | 0 Pa at 25 °C | [3] |
Experimental Methodologies for Characterization
The accurate determination of the physicochemical properties of ADA is paramount for its effective application. This section details the standard experimental protocols for characterizing its key attributes, emphasizing the scientific rationale behind each procedure.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For ADA, a melting point of 219 °C with decomposition is consistently reported.[3][6] This value serves as a critical indicator of purity.
Experimental Protocol: Capillary Melting Point Method
The capillary melting point method is a standard and reliable technique for determining the melting point of a solid organic compound.
Step-by-Step Methodology:
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Sample Preparation: A small amount of finely powdered, dry ADA is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the expected melting point is approached.
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Observation and Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure substance like ADA, this range should be narrow.
Causality Behind Experimental Choices:
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Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.
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Slow Heating Rate: A slow heating rate near the melting point allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate temperature reading.
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Decomposition: The observation of decomposition (e.g., darkening of the sample) at the melting point is a characteristic property of the substance and should be noted.
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Determination of pKa
The pKa value is a measure of the acidity of a compound. For a buffer like ADA, the pKa is the pH at which the acidic and basic forms of the buffer are present in equal concentrations, representing the point of maximum buffering capacity. The reported pKa of 6.6 for ADA makes it an excellent "Good's buffer" for biological research in the physiological pH range.[1][2][3]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.
Step-by-Step Methodology:
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Solution Preparation: A known concentration of ADA is dissolved in deionized water.
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Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
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Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Causality Behind Experimental Choices:
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Strong Base Titrant: A strong base ensures a complete and stoichiometric reaction with the weak acid (ADA), leading to a well-defined titration curve.
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Calibrated pH Electrode: Accurate pH measurements are critical for the precise determination of the pKa.
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Stirring: Continuous stirring ensures that the titrant is evenly distributed and the pH reading is representative of the entire solution.
Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for pKa Determination.
Solubility Assessment
Solubility is a fundamental property that dictates the utility of a compound in various applications. ADA is known to be soluble in water.[5]
Experimental Protocol: Equilibrium Solubility Method
This method determines the concentration of a saturated solution of the compound at a specific temperature.
Step-by-Step Methodology:
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Sample Preparation: An excess amount of solid ADA is added to a known volume of the solvent (e.g., deionized water) in a sealed container.
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Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
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Concentration Analysis: The concentration of ADA in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Causality Behind Experimental Choices:
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Excess Solid: Using an excess of the solid ensures that the resulting solution is saturated.
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Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.
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Equilibration Time: Sufficient time for agitation is necessary to ensure that the dissolution process has reached equilibrium.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups in a molecule. The IR spectrum of ADA is expected to show characteristic absorption bands for the carboxylic acid and amide functional groups.
Expected IR Absorption Bands for ADA:
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O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
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N-H Stretch (Amide): One or two bands in the region of 3100-3500 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
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C=O Stretch (Amide I band): A strong band around 1650-1680 cm⁻¹.
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N-H Bend (Amide II band): A band around 1550-1640 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy:
The proton NMR spectrum of ADA will show distinct signals for the different types of protons in the molecule. The chemical shifts will be influenced by the neighboring electronegative atoms (oxygen and nitrogen).
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show signals for each unique carbon atom in the ADA molecule. The carbonyl carbons of the carboxylic acid and amide groups will appear at the downfield end of the spectrum (typically 160-180 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For ADA, electrospray ionization (ESI) is a suitable technique due to its polar nature. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 191.0662.[1]
Safety and Handling
ADA is generally considered to be of low toxicity, but standard laboratory safety precautions should always be observed. It is classified as an irritant and may be harmful if swallowed.[2]
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
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Handling: Avoid creating dust. Use in a well-ventilated area.
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Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
N-(2-Acetamido)iminodiacetic acid (CAS 1075-98-5) is a well-characterized compound with physicochemical properties that make it highly suitable for use as a biological buffer and chelating agent. Its defined melting point, pKa in the physiological range, and good water solubility are key to its functionality. The standardized experimental protocols detailed in this guide provide a framework for the reliable and reproducible characterization of ADA and similar compounds, ensuring the integrity of research in which it is employed.
References
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N-(2-Acetamido)Iminodiacetic Acid | C6H10N2O5 | CID 117765 - PubChem. Available from: [Link]
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ADA (buffer) - Wikipedia. Available from: [Link]
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ADA/ N-(2-Acetamido)Iminodiacetic Acid CAS 26239-55-4 Wholesale & Bulk - Fortunachem. Available from: [Link]
Sources
- 1. Good’s buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pennwest.edu [pennwest.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bmse000146 N-(2-Acetamido)iminodiacetic Acid at BMRB [bmrb.io]
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